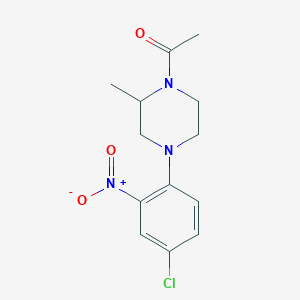![molecular formula C16H21FO5 B4995296 diethyl [3-(4-fluorophenoxy)propyl]malonate](/img/structure/B4995296.png)
diethyl [3-(4-fluorophenoxy)propyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [3-(4-fluorophenoxy)propyl]malonate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of malonates and has been found to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of diethyl [3-(4-fluorophenoxy)propyl]malonate is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce the expression of various pro-inflammatory genes such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the advantages of diethyl [3-(4-fluorophenoxy)propyl]malonate is its ability to inhibit the activity of various enzymes involved in the production of inflammatory mediators. This makes it a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on diethyl [3-(4-fluorophenoxy)propyl]malonate. One of the directions is to investigate its potential therapeutic applications in the treatment of various inflammatory diseases such as arthritis and asthma. Another direction is to investigate its potential as an antioxidant agent. Furthermore, the development of new derivatives of this compound with improved solubility and bioavailability could also be a potential future direction.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer and inflammation. Its mechanism of action involves the inhibition of various enzymes involved in the production of inflammatory mediators. However, its limited solubility in water can make it difficult to administer in vivo. There are several future directions for the research on this compound, including investigating its potential therapeutic applications and developing new derivatives with improved solubility and bioavailability.
合成法
The synthesis of diethyl [3-(4-fluorophenoxy)propyl]malonate involves the reaction of malonic acid diethyl ester with 4-fluorophenol and 3-bromo-1-propanol. The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent. The product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
Diethyl [3-(4-fluorophenoxy)propyl]malonate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds such as 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid and 4-[(3-oxo-3-phenylpropyl)amino]benzonitrile. These compounds have been found to have potential therapeutic applications in the treatment of various diseases such as cancer and inflammation.
特性
IUPAC Name |
diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO5/c1-3-20-15(18)14(16(19)21-4-2)6-5-11-22-13-9-7-12(17)8-10-13/h7-10,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMOTQMTYOYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)
![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)
![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4995248.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4995269.png)

![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl][(methylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B4995300.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)